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Welcome to the technical support center for Dihydrocurcuminone (DHC) formulation and

bioavailability enhancement. Dihydrocurcuminone, a primary metabolite of curcumin, offers

significant therapeutic potential but is constrained by poor aqueous solubility and low systemic

bioavailability. This guide provides troubleshooting advice, frequently asked questions, and

detailed protocols to assist researchers, scientists, and drug development professionals in

overcoming these challenges.

Note: Much of the existing research on enhancing the bioavailability of curcuminoids is directly

applicable to Dihydrocurcuminone. The strategies and experimental protocols outlined here are

based on established methods for curcumin and related compounds.

Frequently Asked Questions (FAQs)
General Questions
Q1: What is Dihydrocurcuminone (DHC), and why is its bioavailability a concern?

A1: Dihydrocurcuminone is one of the primary, active metabolites of curcumin, the main

polyphenol in turmeric.[1] Like its parent compound, DHC exhibits a range of biological

activities, including antioxidant and anti-inflammatory properties.[2] However, its therapeutic

application is limited by poor water solubility, leading to low absorption from the gastrointestinal

tract, rapid metabolism, and swift systemic clearance.[3]

Q2: What are the primary strategies for enhancing the bioavailability of DHC?
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A2: The main strategies focus on improving the solubility and stability of DHC. These include:

Nanoformulations: Encapsulating DHC into systems like liposomes, solid lipid nanoparticles

(SLNs), and polymeric nanoparticles to improve circulation time and cellular uptake.[4][5]

Inclusion Complexes: Forming complexes with molecules like cyclodextrins to increase

aqueous solubility.[6]

Solid Dispersions: Dispersing DHC in an inert, water-soluble carrier to improve dissolution

rates.[7]

Adjuvants: Co-administering DHC with bio-enhancers like piperine, which can inhibit

metabolic enzymes.[4]

Formulation-Specific Questions
Q3: How do Solid Lipid Nanoparticles (SLNs) improve DHC bioavailability?

A3: Solid Lipid Nanoparticles are colloidal carriers made from biodegradable lipids that are

solid at room temperature.[8] They enhance DHC bioavailability by:

Increasing Solubility: Encapsulating the lipophilic DHC within the lipid core.[9]

Protecting from Degradation: Shielding DHC from the harsh environment of the GI tract.

Improving Absorption: The small particle size (typically 10-200 nm) provides a large surface

area for dissolution and can be absorbed through lymphatic pathways, bypassing first-pass

metabolism in the liver.[10][11]

Q4: What is the mechanism behind cyclodextrin inclusion complexes?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central

cavity.[12] They can encapsulate poorly soluble molecules like DHC.[13] The hydrophilic outer

surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex and,

consequently, the DHC molecule held within.[6][12] This complexation increases the dissolution

of DHC in aqueous environments like the gastrointestinal fluid.

Q5: Are there stability issues with liposomal formulations?
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A5: Yes, traditional liposomes can be susceptible to degradation in the gastrointestinal tract.

However, modern formulations can be enhanced for stability. For instance, coating liposomes

with polymers like Eudragit® S100 can protect them from the low pH of the stomach, allowing

for targeted release in the colon.[14][15] Using PEGylated liposomes (liposomes with a

Polyethylene Glycol coating) can also increase their circulation time in the bloodstream.[16]
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Issue Possible Cause(s) Suggested Solution(s)

Low Drug Entrapment

Efficiency in SLNs/Liposomes

- Drug precipitating out during

formulation.- Insufficient lipid or

surfactant concentration.-

Incorrect

homogenization/sonication

parameters.

- Ensure the drug is fully

dissolved in the melted lipid

phase before emulsification.

[17]- Optimize the drug-to-lipid

ratio; a lower ratio can

sometimes improve stability

and incorporation.[16]- Adjust

surfactant concentration;

surfactants like Tween 80 can

improve stability.[18]- Modify

homogenization speed/time or

sonication amplitude/duration.

[17]

Inconsistent or Large Particle

Size

- Aggregation of

nanoparticles.- Improper

surfactant selection or

concentration.- Incorrect lipid

composition.

- Check the zeta potential; a

value greater than |30mV|

indicates good stability against

aggregation.[19]- Screen

different surfactants (e.g.,

Tween 80, Poloxamer 188)

and optimize their

concentration.[9][18]- For

SLNs, using lipids with longer

carbon chains can result in

smaller, more stable particles.

[9]

Failed Formation of

Cyclodextrin Inclusion

Complex

- Incorrect molar ratio of DHC

to cyclodextrin.- Inefficient

mixing or kneading method.-

Inappropriate solvent used.

- A 1:1 or 1:2 molar ratio is

typically effective; verify with

phase solubility studies.[6][20]-

Use a freeze-drying or

kneading method, ensuring

thorough and prolonged mixing

to facilitate complexation.[6]

[20]- A mixture of alcohol and

distilled water is often used to
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create a slurry-like consistency

during preparation.[20]

In Vitro Experimentation
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Issue Possible Cause(s) Suggested Solution(s)

Poor DHC Dissolution in In

Vitro Testing

- Inadequate sink conditions.-

Unsuitable dissolution

medium.- Formulation does not

release the drug effectively.

- Ensure the total volume of

dissolution medium is at least

three times that required to

form a saturated solution (sink

conditions).[21]- For poorly

soluble drugs like DHC, add a

surfactant (e.g., 0.5% Sodium

Lauryl Sulphate) to the

dissolution medium.[22]-

Adjust the pH of the medium;

the recommended range is

typically 1.2 to 6.8.[23]

High Variability in Caco-2

Permeability Assay

- Compromised integrity of the

Caco-2 cell monolayer.- Test

compound is cytotoxic at the

concentration used.- Low

recovery of the test compound

due to poor solubility or

binding to the plate.

- Measure the Trans-Epithelial

Electrical Resistance (TEER)

before and after the

experiment to ensure

monolayer integrity.[24]-

Perform a cytotoxicity assay

(e.g., MTT) to determine a

non-toxic concentration for the

permeability experiment.[15]

[25]- For highly lipophilic

compounds, add Bovine

Serum Albumin (BSA) to the

basolateral (receiver)

compartment to improve

recovery.[24]

Low Apparent Permeability

(Papp) in Caco-2 Assay

- The formulation is not

effectively releasing DHC for

transport.- DHC is a substrate

for efflux transporters (e.g., P-

glycoprotein) in Caco-2 cells.-

Insufficient incubation time for

highly bound compounds.

- Correlate permeability results

with dissolution data.- Perform

a bi-directional permeability

assay (apical to basolateral

and basolateral to apical). A

high efflux ratio suggests the

involvement of transporters.

[26]- For compounds with high
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intracellular binding, the time

to reach steady state may be

longer; consider extending the

pre-incubation time.[26]

Quantitative Data Summary
The following tables summarize quantitative data from studies on various curcuminoid

formulations, which can serve as a benchmark for DHC formulation development.

Table 1: Comparison of Bioavailability Enhancement Strategies for Curcuminoids

Formulation
Strategy

Key Components

Fold Increase in
Bioavailability
(AUC vs.
Unformulated)

Reference

Adjuvant
Curcumin + Piperine

(20 mg)
20-fold (2000%) [4]

Micellar Formulation
Micellar Curcumin

(Tween-80)
185-fold [3]

Solid Lipid Particles
Solid Lipid Curcumin

Particles (Longvida®)

65-fold (free

curcumin)
[3]

Dispersible Extract

Turmeric Extract with

Polar Resins

(CURCUGEN®)

39-fold (free

curcumin)
[1][27]

Table 2: Physicochemical Properties of Curcuminoid Nanoformulations
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Formulati
on Type

Lipid/Carr
ier

Surfactan
t(s)

Particle
Size (nm)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Referenc
e(s)

SLN
Stearic

Acid

Poloxamer

188

14.7 -

149.3

-5.06 to

-31.40

Not

Reported
[9]

SLN

Glyceryl

Monostear

ate

Tween 80,

Soya

Lecithin

250 - 400 -15 to -30 70 - 85 [17]

SLN
Diacylglyce

rol (MLCD)
Tween 20 ~160 ~ -25 87 - 95 [19]

Liposomes
Phosphatid

ylcholine
N/A ~200

Not

Reported
High Yields [28]

Inclusion

Complex

β-

Cyclodextri

n

N/A ~450
Not

Reported

~17.5%

Loading

Capacity

[13]

Experimental Protocols & Workflows
Protocol 1: Preparation of DHC-Loaded Solid Lipid
Nanoparticles (SLNs)
This protocol is based on the hot homogenization method.

Materials:

Dihydrocurcuminone (DHC)

Solid Lipid (e.g., Glyceryl Monostearate, Stearic Acid)[9][17]

Lipophilic Surfactant (e.g., Soya Lecithin)[17]

Hydrophilic Surfactant (e.g., Tween 80, Poloxamer 188)[17][18]

Purified Water
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Procedure:

Prepare the Oil Phase: Accurately weigh the solid lipid and lipophilic surfactant. Heat the

mixture to approximately 5-10°C above the melting point of the lipid until a clear liquid is

formed.[17]

Incorporate the Drug: Disperse the accurately weighed DHC into the melted lipid mixture

with continuous stirring until fully dissolved. Maintain the temperature.

Prepare the Aqueous Phase: In a separate beaker, dissolve the hydrophilic surfactant in

purified water and heat it to the same temperature as the oil phase.[17]

Emulsification: Add the hot oil phase to the hot aqueous phase drop-by-drop under high-

speed homogenization (e.g., 2700 rpm or higher) for a specified period (e.g., 3 hours).[17]

This creates a hot oil-in-water emulsion.

Sonication (Optional but Recommended): To further reduce particle size, sonicate the hot

emulsion using a probe sonicator for a defined time (e.g., 30 minutes).[17]

Nanoparticle Formation: Allow the hot nanoemulsion to cool down to room temperature while

stirring. As the lipid cools and recrystallizes, it forms solid lipid nanoparticles with the

encapsulated drug.[17]

Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index

(PDI), zeta potential, and entrapment efficiency.

Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses the intestinal permeability of a DHC formulation.

Materials:

Caco-2 cells

Transwell® inserts (e.g., 12-well or 96-well plates)

Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.ijsdr.org/papers/IJSDR1812035.pdf
https://www.ijsdr.org/papers/IJSDR1812035.pdf
https://www.ijsdr.org/papers/IJSDR1812035.pdf
https://www.ijsdr.org/papers/IJSDR1812035.pdf
https://www.ijsdr.org/papers/IJSDR1812035.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14869631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

DHC formulation and control DHC solution

Lucifer yellow or [14C]-Mannitol (for monolayer integrity check)[24]

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

Cell Seeding & Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a

high density. Culture the cells for the required duration (can range from 7 to 21 days) to allow

them to differentiate and form a confluent monolayer.[29]

Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer.

Values should be stable and above a predefined threshold.

Preparation for Transport: Wash the cell monolayers with pre-warmed transport buffer. Pre-

incubate the cells with the buffer for 30 minutes at 37°C.[26]

Transport Experiment (Apical to Basolateral - A to B):

Remove the buffer from the apical (donor) compartment and replace it with the DHC

formulation diluted in the transport buffer.

Add fresh transport buffer to the basolateral (receiver) compartment.

Incubate at 37°C with gentle shaking.

At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the

basolateral compartment, replacing the volume with fresh buffer.

Transport Experiment (Basolateral to Apical - B to A): To assess active efflux, perform the

experiment in the reverse direction, adding the DHC formulation to the basolateral side and

sampling from the apical side.

Integrity Post-Experiment: After the transport experiment, add a marker like Lucifer yellow to

the donor compartment and measure its leakage to the receiver compartment to confirm the
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monolayer was not compromised.

Sample Analysis: Quantify the concentration of DHC in all collected samples using a

validated analytical method like LC-MS/MS.

Calculate Apparent Permeability (Papp): Use the following formula: Papp (cm/s) = (dQ/dt) /

(A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the

surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
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Workflow for developing and testing a Dihydrocurcuminone formulation.
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Signaling Pathway Diagram
Curcuminoids, including DHC, are known to modulate multiple signaling pathways involved in

inflammation and cell proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The enhanced bioavailability of free curcumin and bioactive-metabolite tetrahydrocurcumin
from a dispersible, oleoresin-based turmeric formulation - PMC [pmc.ncbi.nlm.nih.gov]

2. Curcumin Differs from Tetrahydrocurcumin for Molecular Targets, Signaling Pathways and
Cellular Responses [mdpi.com]

3. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC
[pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. Advanced Drug-Delivery Systems of Curcumin for Cancer Chemoprevention - PMC
[pmc.ncbi.nlm.nih.gov]

6. sdiarticle4.com [sdiarticle4.com]

7. mdpi.com [mdpi.com]

8. ijpsjournal.com [ijpsjournal.com]

9. Solid Lipid Nanoparticles of Curcumin Designed for Enhanced Bioavailability and
Anticancer Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

10. Nanoformulations of curcumin: an emerging paradigm for improved remedial application
- PMC [pmc.ncbi.nlm.nih.gov]

11. Therapeutic Applications of Curcumin Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

12. Effect of Cyclodextrin Complexation of Curcumin on its Solubility and Antiangiogenic and
Anti-inflammatory Activity in Rat Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

13. Molecular Inclusion Complex of Curcumin–β-Cyclodextrin Nanoparticle to Enhance
Curcumin Skin Permeability from Hydrophilic Matrix Gel - PMC [pmc.ncbi.nlm.nih.gov]

14. Polymer Encapsulated Liposomes for Oral Co-Delivery of Curcumin and Hydroxytyrosol -
PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b14869631?utm_src=pdf-body-img
https://www.benchchem.com/product/b14869631?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8270635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8270635/
https://www.mdpi.com/1420-3049/20/1/185
https://www.mdpi.com/1420-3049/20/1/185
https://pmc.ncbi.nlm.nih.gov/articles/PMC8540263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8540263/
https://www.mdpi.com/2076-3921/13/3/331
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151314/
https://www.sdiarticle4.com/prh/doc/Revised-ms_JPRI_66099_v1.pdf
https://www.mdpi.com/1420-3049/27/20/6854
https://www.ijpsjournal.com/article/Preparation-And-Evaluation--Of-Curcumin-Loaded-Solid-Lipid-Nanoparticles
https://pmc.ncbi.nlm.nih.gov/articles/PMC9558702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9558702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5630447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5630447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4627456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2802154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2802154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3840782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3840782/
https://pubmed.ncbi.nlm.nih.gov/36614233/
https://pubmed.ncbi.nlm.nih.gov/36614233/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14869631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Encapsulation of Curcumin-Loaded Liposomes for Colonic Drug Delivery in a pH-
Responsive Polymer Cluster Using a pH-Driven and Organic Solvent-Free Process - PMC
[pmc.ncbi.nlm.nih.gov]

16. Long-Circulating Curcumin-Loaded Liposome Formulations with High Incorporation
Efficiency, Stability and Anticancer Activity towards Pancreatic Adenocarcinoma Cell Lines In
Vitro | PLOS One [journals.plos.org]

17. ijsdr.org [ijsdr.org]

18. Preparation of Curcumin Solid Lipid Nanoparticles Loaded with Flower-Shaped Lactose
for Lung Inhalation and Preliminary Evaluation of Cytotoxicity In Vitro - PMC
[pmc.ncbi.nlm.nih.gov]

19. mdpi.com [mdpi.com]

20. Inclusion Complex of Novel Curcumin Analogue CDF and β-Cyclodextrin (1:2) and Its
Enhanced In Vivo Anticancer Activity Against Pancreatic Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. Role of Surfactant and pH in Dissolution of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

23. fda.gov [fda.gov]

24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

26. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC
[pmc.ncbi.nlm.nih.gov]

27. The enhanced bioavailability of free curcumin and bioactive-metabolite
tetrahydrocurcumin from a dispersible, oleoresin-based turmeric formulation - PubMed
[pubmed.ncbi.nlm.nih.gov]

28. Liposomal delivery system enhances anti-inflammatory properties of curcumin - PubMed
[pubmed.ncbi.nlm.nih.gov]

29. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct
UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Enhancing
Dihydrocurcuminone Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14869631#enhancing-the-bioavailability-of-
dihydrocurcumenone-formulations]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6017095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017095/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0167787
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0167787
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0167787
https://www.ijsdr.org/papers/IJSDR1812035.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8568537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8568537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8568537/
https://www.mdpi.com/2304-8158/12/10/2045
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3868989/
https://www.researchgate.net/publication/266042157_Dissolution_Testing_for_Poorly_Soluble_Drugs_A_Continuing_Perspective
https://pmc.ncbi.nlm.nih.gov/articles/PMC2839400/
https://www.fda.gov/media/70936/download
https://jeodpp.jrc.ec.europa.eu/ftp/jrc-opendata/EURL-ECVAM/datasets/DBALM/LATEST/online/DBALM_docs/142_P_Permeability%20Assay%20on%20Caco2%20Cells.pdf
https://pdfs.semanticscholar.org/36fb/5ab3719168d9fd3bbeb5f060e6370354bd9b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8400635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8400635/
https://pubmed.ncbi.nlm.nih.gov/34232211/
https://pubmed.ncbi.nlm.nih.gov/34232211/
https://pubmed.ncbi.nlm.nih.gov/34232211/
https://pubmed.ncbi.nlm.nih.gov/21989712/
https://pubmed.ncbi.nlm.nih.gov/21989712/
https://pubmed.ncbi.nlm.nih.gov/14725360/
https://pubmed.ncbi.nlm.nih.gov/14725360/
https://www.benchchem.com/product/b14869631#enhancing-the-bioavailability-of-dihydrocurcumenone-formulations
https://www.benchchem.com/product/b14869631#enhancing-the-bioavailability-of-dihydrocurcumenone-formulations
https://www.benchchem.com/product/b14869631#enhancing-the-bioavailability-of-dihydrocurcumenone-formulations
https://www.benchchem.com/product/b14869631#enhancing-the-bioavailability-of-dihydrocurcumenone-formulations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14869631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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